molecular formula C18H20N2O B14450662 N-(Diphenylcarbamoyl)piperidine CAS No. 75534-73-5

N-(Diphenylcarbamoyl)piperidine

Cat. No.: B14450662
CAS No.: 75534-73-5
M. Wt: 280.4 g/mol
InChI Key: DKMZFFROTLTIPQ-UHFFFAOYSA-N
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Description

N-(Diphenylcarbamoyl)piperidine (CAS: 75534-73-5) is a piperidine derivative featuring a diphenylcarbamoyl group (-C(O)NPh₂) attached to the nitrogen atom of the piperidine ring. The compound’s structure combines the six-membered piperidine ring with the planar, electron-deficient carbamoyl moiety, creating a hybrid system with unique steric and electronic properties. The diphenylcarbamoyl group contributes to rigidity and steric bulk due to the two phenyl substituents, which influence resonance effects and molecular interactions .

Properties

CAS No.

75534-73-5

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N,N-diphenylpiperidine-1-carboxamide

InChI

InChI=1S/C18H20N2O/c21-18(19-14-8-3-9-15-19)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

DKMZFFROTLTIPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylcarbamoyl)piperidine typically involves the reaction of piperidine with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+Diphenylcarbamoyl chlorideThis compound+HCl\text{Piperidine} + \text{Diphenylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Diphenylcarbamoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylcarbamoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The diphenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-(Diphenylcarbamoyl)piperidine is a carbamoyl chloride derivative with applications in various chemical syntheses . While comprehensive data tables and specific case studies focusing solely on this compound are not available in the provided search results, the information below outlines its potential applications based on the chemistry of related compounds:

Scientific Research Applications

Synthesis of Heterocycles and Active Compounds

  • Carbamoyl chlorides, including this compound, are important intermediates in both laboratory research and industrial syntheses .
  • They are used in the synthesis of N-substituted carbamoyl chlorides, which are utilized in the development of herbicides, fungicides, and pesticides .

Medicinal Chemistry

  • Carbamoyl chlorides are used in the preparation of phenylureas, which are useful in developing compounds with antimycobacterial activity .
  • They are also utilized in the syntheses of dicycloalkylcarbamoyl ureas, which enhance glucokinase activity, and N-carboxylic acid heterocyclic derivatives with muscle relaxant and anticonvulsant properties .

Potential Anticancer Applications

  • Piperidine derivatives have demonstrated potential as clinical agents against cancers, including breast, prostate, colon, lung, and ovarian cancer .
  • These compounds can regulate crucial signaling pathways involved in cancer development, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK .

Pain Alleviation

  • Analgesic compositions comprising a substance P receptor antagonist and a nontoxic N-methyl-D-aspartate (NMDA) receptor antagonist can alleviate pain .
  • Substance P receptors are distributed throughout the mammalian nervous system and are involved in pain transmission .
  • N-methyl-D-aspartate receptor antagonists include all binding site subcategories associated with the NMDA receptor .
  • Nontoxic substances that block an NMDA receptor binding site or the NMDA channel can prevent major intracellular sequences of events from taking place .

Treatment of Inflammatory Conditions

  • Piperidine derivatives can be used as medicaments for treating transplant rejection, respiratory diseases, psoriasis, and arthritis .
  • Respiratory diseases include COPD and asthma, such as bronchial, allergic, intrinsic, extrinsic, or dust asthma, particularly chronic or inveterate asthma, or rhinitis .

Mechanism of Action

The mechanism of action of N-(Diphenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Electronic and Steric Properties of Piperidine Derivatives
Compound Electron-Donating Strength (Order) Angle of Twist (°) Key Functional Groups
This compound Moderate (Piperidino) 33 Diphenylcarbamoyl, Piperidine
N-(p-Nitrophenyl)pyrrolidine High (Pyrrolidino) 25 Nitrophenyl, Pyrrolidine
Compound 32 (N-Benzyl) Moderate N/A Benzyl, Acridine
Table 2: Bond Lengths in Carbamoyl/Guanidinium Systems
Bond Type Bond Length (Å) Compound
C–O (Carbamoyl) 1.2148 N-(Diphenylcarbamoyl)guanidinium
C–N (Guanidinium, partial double bond) 1.3327–1.3364 N-(Diphenylcarbamoyl)guanidinium
C–N (Piperidine single bond) 1.4267 N-(p-Nitrophenyl)piperidine

Key Research Findings

Steric vs. Electronic Effects : Piperidine derivatives exhibit reduced resonance compared to pyrrolidines due to steric hindrance from the chair conformation. This is critical in designing aromatic amines for optoelectronic materials .

Bioactivity : Structural modifications (e.g., benzyl or hydroxyethyl groups) on the piperidine ring enhance target-specific interactions, as seen in antiprion and neuroprotective agents .

Crystal Engineering : The twisted geometry of this compound derivatives influences packing in solid-state structures, which is relevant for developing ionic liquids or coordination polymers .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(Diphenylcarbamoyl)piperidine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation of piperidine derivatives with diphenylcarbamoyl chloride under inert conditions. For example, Tiritiris (2013) synthesized the compound via alkylation of piperidine with diphenylcarbamoyl chloride in acetonitrile, achieving moderate yields (45–60%) after purification by recrystallization .
  • Key variables : Solvent choice (polar aprotic solvents like acetonitrile improve reactivity), temperature (20–40°C optimal), and stoichiometric ratios (1:1.2 piperidine to carbamoyl chloride).
  • Data conflict : Yields reported in older studies (e.g., 70% in Taber, 1993) are higher than recent syntheses, possibly due to unoptimized purification protocols or side reactions (e.g., hydrolysis of the carbamoyl group) .

Q. How can the structural conformation of this compound be characterized experimentally?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) is critical. Tiritiris (2013) resolved the crystal structure (space group P-1), revealing:

  • Elongated C–N bonds (1.380 Å) in the carbamoyl group, indicating partial double-bond character.
  • Dihedral angles between the piperidine ring and diphenyl groups (61.5°), suggesting steric hindrance .
    • Complementary methods : NMR (¹H/¹³C) for dynamic conformation analysis and DFT calculations to validate bond-length deviations.

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

  • Case study : Analogous piperidine carbamoyl derivatives (e.g., 4-acetamidopiperidine) show that electron-withdrawing groups on the carbamoyl moiety enhance receptor binding selectivity. For example, substitution with fluorophenyl groups increased M3 muscarinic receptor affinity by 70-fold due to improved dipole interactions .
  • Experimental design :

  • Synthesize derivatives with varied substituents (e.g., electron-donating/withdrawing groups).
  • Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity changes.
    • Data interpretation : Correlate Hammett σ values of substituents with binding constants to establish structure-activity relationships (SAR) .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Challenge : Competing hydrolysis of the carbamoyl group under basic or aqueous conditions.
  • Solutions :

  • Use anhydrous solvents (e.g., THF, acetonitrile) and molecular sieves to scavenge water.
  • Employ Schlenk-line techniques to exclude moisture .
    • Validation : Monitor reaction progress via TLC (Rf = 0.5 in 3:1 hexane:EtOAc) and LC-MS to detect hydrolyzed byproducts (e.g., diphenylurea).

Q. How can computational modeling guide the design of this compound-based PROTACs (Proteolysis-Targeting Chimeras)?

  • Rationale : The piperidine scaffold’s rigidity and carbamoyl group’s hydrogen-bonding capacity make it suitable for linker design in PROTACs.
  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to optimize ternary complex formation (target protein-PROTAC-E3 ligase).
  • Validate with SPR (surface plasmon resonance) to measure binding kinetics .
    • Example : A 2022 study used piperidine derivatives to develop AKT degraders with DC50 values <10 nM by tuning linker length and flexibility .

Critical Analysis of Contradictions

  • Yield discrepancies : Older syntheses (e.g., Taber, 1993) report higher yields (70–80%) but lack detailed purification protocols, suggesting potential overestimation . Modern methods with rigorous LC-MS validation show lower yields but higher purity .
  • Receptor selectivity : While fluorinated derivatives enhance M3 affinity , unsubstituted this compound exhibits non-selective binding, necessitating SAR-driven optimization .

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